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molecular formula C9H8BrNO B1290045 5-Bromo-2-methylisoindolin-1-one CAS No. 868066-91-5

5-Bromo-2-methylisoindolin-1-one

Cat. No. B1290045
M. Wt: 226.07 g/mol
InChI Key: WRFZBWHXIGUNLQ-UHFFFAOYSA-N
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Patent
US08193239B2

Procedure details

A solution of methyl 4-bromo-2-(bromomethyl)benzoate (410 mmol) in MeNH2/MeOH (1500 mL) was heated to reflux and stirred for 18 h. The reaction mixture was concentrated and the residue was purified by chromatography on silica eluting with petroleum ether/ethyl acetate (6:1 to 3:1) to afford the sub-titled compound (48.5 g).
Quantity
410 mmol
Type
reactant
Reaction Step One
Name
MeNH2 MeOH
Quantity
1500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](OC)=[O:7])=[C:4]([CH2:12]Br)[CH:3]=1.[CH3:14][NH2:15].CO>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:10][CH:11]=1)[C:6](=[O:7])[N:15]([CH3:14])[CH2:12]2 |f:1.2|

Inputs

Step One
Name
Quantity
410 mmol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)CBr
Name
MeNH2 MeOH
Quantity
1500 mL
Type
reactant
Smiles
CN.CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica eluting with petroleum ether/ethyl acetate (6:1 to 3:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C2CN(C(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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